molecular formula C42H64O14 B588988 Tenacissoside G CAS No. 191729-43-8

Tenacissoside G

Cat. No. B588988
CAS RN: 191729-43-8
M. Wt: 792.96
InChI Key: OHDJGUWKOIBIKY-SGFNNURDSA-N
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Description

Tenacissoside G is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been found to reverse multidrug resistance in cancer cells exhibiting overexpression of P-glycoprotein .


Molecular Structure Analysis

This compound has a molecular formula of C42H64O14 and a molecular weight of 792.95 . It is a C21 steroid .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of ≥ 60 mg/mL in DMSO . Its stability, particularly in solution, has rarely been reported .

Scientific Research Applications

Pharmacokinetics and Bioactive Components Analysis

  • Pharmacokinetic Study : A study by Li, Pei, & Zhang (2020) developed a novel LC-MS/MS approach to determine bioactive components in Marsdenia tenacissima extract, including tenacissoside G, in rat plasma. This method provided insights into the absorption mechanism and significant information for clinical application.

Antitumor Activities

  • Antitumor Activity in Various Cancers : Tenacissoside H and G, related compounds, have shown significant antitumor activities. For instance, Lin et al. (2021) found that Tenacissoside H induces autophagy and enhances the radiosensitivity of hepatocellular carcinoma cells. Jia et al. (2015) demonstrated its effect in inhibiting esophageal carcinoma proliferation. Additionally, Hong et al. (2020) highlighted its role in inducing apoptosis and inhibiting migration of colon cancer cells.

Metabolic Profiling

  • Metabolic Characteristics Study : The metabolic profile of this compound and related compounds was investigated by Zhao et al. (2016). They found that hydroxylation reactions were the major metabolic pathway in human liver microsomes, providing valuable information for further understanding the anti-tumor activity of Marsdenia tenacissima.

Antagonistic Activity Against Epidermal Growth Factor Receptor

  • Screening for EGFR Antagonists : A study by Lv et al. (2019) used a two-dimensional analytical system to screen antagonists of epidermal growth factor receptor (EGFR) from Marsdenia tenacissima, identifying this compound as one of the active components.

Distribution in Tissues

  • Tissue Distribution Analysis : Li et al. (2020) conducted a study to quantify the content of tenacissosides, including this compound, in various rat tissues after oral administration of Marsdenia tenacissima extract. This study laid a theoretical foundation for the use and development of M. tenacissima in clinical practice.

Mechanism of Action

Target of Action

Tenacissoside G, also known as Tenacissimoside A, is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been identified to interact with several targets, including P53, JAK-1, and HIF1α . These targets play crucial roles in various cellular processes, such as cell cycle regulation, immune response, and hypoxia response, respectively .

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. For instance, it promotes apoptosis, inhibits angiogenesis, and improves immune function through targeting P53, JAK-1, and HIF1α, respectively . The compound’s interaction with these targets leads to changes in their activity, thereby influencing the cellular processes they regulate.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to trigger apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression and the PD-1 checkpoint pathway in cancer . Additionally, it has been found to inhibit the proliferation of colorectal cancer cells via the ATM-CHK2-p53 pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats. After oral administration (5 mg/kg), the bioavailability of this compound was found to be 22.9% . This suggests that the compound is partially absorbed and metabolized in the body, which could impact its bioavailability and therapeutic effects.

Result of Action

At the molecular level, this compound has been shown to significantly inhibit the expression of iNOS, TNF-α, IL-6, MMP-3, MMP-13, and the degradation of collagen-II . At the cellular level, it has been found to suppress the proliferation of colorectal cancer cells and induce cell cycle arrest . It also triggers apoptosis by increasing Bax expression and Caspase-3 activity, and decreasing Bcl-2 expression .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of calcium has been found to increase the contents of Tenacissoside I, G, and H . This suggests that the compound’s action, efficacy, and stability could be influenced by the calcium concentration in its environment.

properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJGUWKOIBIKY-SGFNNURDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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